
4-(Phenylethynyl)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring, a carbon-oxygen double bond, and an oxime functional group. This compound is known for its applications in various scientific fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyleth-1-ynyl)benzaldehyde oxime typically involves the reaction of 4-(2-phenyleth-1-ynyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-(2-phenyleth-1-ynyl)benzaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(2-phenyleth-1-ynyl)benzaldehyde oxime involves its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols to form covalent bonds. It is also considered a Lewis acid, capable of forming adducts with electron-rich compounds. The exact molecular targets and pathways are still under investigation, but its reactivity is primarily attributed to the presence of the oxime and aldehyde functional groups.
類似化合物との比較
Similar Compounds
4-(2-Phenyleth-1-ynyl)benzaldehyde: The parent compound without the oxime group.
4-(Phenylethynyl)benzaldehyde: A similar compound with a different substitution pattern.
4-Formyldiphenylacetylene: Another related compound with a similar structure.
Uniqueness
4-(2-Phenyleth-1-ynyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for a broader range of chemical transformations and applications compared to its parent compound and other similar structures.
特性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
(NE)-N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H11NO/c17-16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12,17H/b16-12+ |
InChIキー |
KXYAPNJEVXAHOP-FOWTUZBSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/O |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


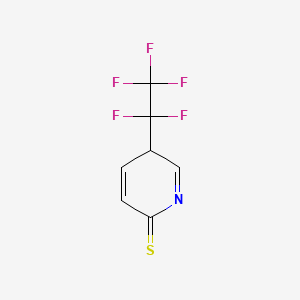
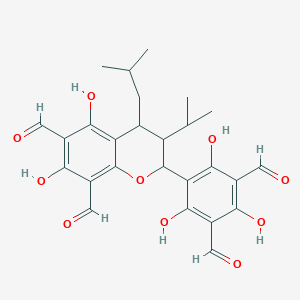
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
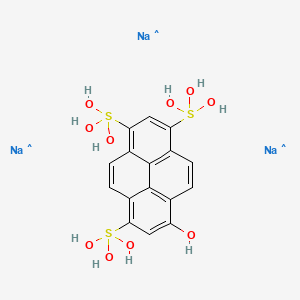
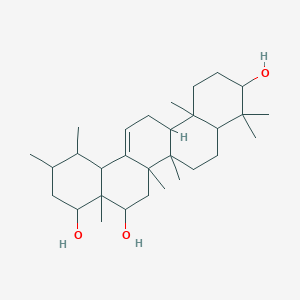
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
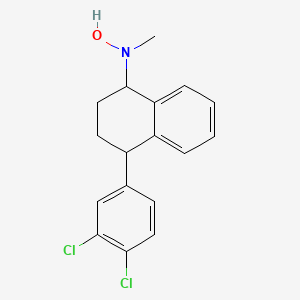
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
